molecular formula C13H19ClN2O2 B597712 Ethyl 3-(piperazin-1-yl)benzoate hydrochloride CAS No. 1240615-44-4

Ethyl 3-(piperazin-1-yl)benzoate hydrochloride

Cat. No.: B597712
CAS No.: 1240615-44-4
M. Wt: 270.757
InChI Key: LWQHEXJOYPHYFU-UHFFFAOYSA-N
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Description

Ethyl 3-(piperazin-1-yl)benzoate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities

Preparation Methods

The synthesis of Ethyl 3-(piperazin-1-yl)benzoate hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-(piperazin-1-yl)benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting ethyl ester is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane .

Chemical Reactions Analysis

Ethyl 3-(piperazin-1-yl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 3-(piperazin-1-yl)benzoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as antagonists at dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. This interaction can lead to the modulation of neurotransmitter activity, making the compound potentially useful in the treatment of psychiatric disorders .

Comparison with Similar Compounds

Ethyl 3-(piperazin-1-yl)benzoate hydrochloride can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties, making it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

ethyl 3-piperazin-1-ylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-2-17-13(16)11-4-3-5-12(10-11)15-8-6-14-7-9-15;/h3-5,10,14H,2,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQHEXJOYPHYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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